molecular formula C15H18FNO2 B2607388 1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one CAS No. 2196448-26-5

1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2607388
CAS No.: 2196448-26-5
M. Wt: 263.312
InChI Key: FIEBUNVPUPOZMT-UHFFFAOYSA-N
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Description

1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 4-fluorophenyl group and a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-2-15(18)17-9-7-14(8-10-17)19-11-12-3-5-13(16)6-4-12/h2-6,14H,1,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEBUNVPUPOZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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